molecular formula C15H18ClN3O2S B2898406 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2320926-55-2

1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2898406
CAS No.: 2320926-55-2
M. Wt: 339.84
InChI Key: XHDAJBHRAFCKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a 2-chlorophenylsulfonyl group and a 1-methylpyrazol-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-18-10-13(9-17-18)12-5-4-8-19(11-12)22(20,21)15-7-3-2-6-14(15)16/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDAJBHRAFCKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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